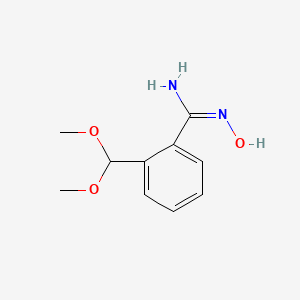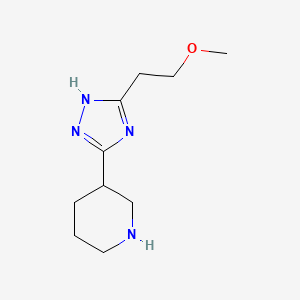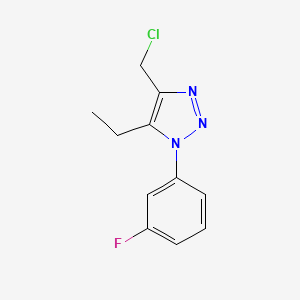![molecular formula C15H21BO3 B1426742 4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1415236-88-2](/img/structure/B1426742.png)
4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane” is a chemical compound with the empirical formula C15H21BO3 . It is also known as 2-(2-(allyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound is stored at 4°C and appears as a powder .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 260.14 . It is stored at 4°C and appears as a powder .Wissenschaftliche Forschungsanwendungen
H2O2 Detection in Living Cells
- A study by Nie et al. (2020) discusses the synthesis of a 4-substituted pyrene derivative of this compound. It shows sensitivity and selectivity for H2O2, making it suitable for detecting hydrogen peroxide in living cells. The compound's large Stokes shift and fluorescent properties make it a valuable tool in biomedical research (Nie et al., 2020).
Crystal Structure Analysis
- Coombs et al. (2006) conducted a study on the crystal structure of a variation of this compound. Their research provides detailed insights into its molecular structure, highlighting no significant intramolecular or intermolecular interaction with the boron atom, which is crucial for understanding its reactivity and stability (Coombs et al., 2006).
Synthesis and Inhibition Study
- Spencer et al. (2002) synthesized derivatives of this compound and measured their inhibitory activity against serine proteases, including thrombin. This study offers insights into the compound's potential therapeutic applications (Spencer et al., 2002).
Nanoparticle Brightness and Emission Tuning
- Fischer et al. (2013) explored the use of this compound in the creation of nanoparticles with enhanced brightness and tunable emission properties. This study underscores the compound's potential in developing new materials with specific optical properties (Fischer et al., 2013).
Polymer Synthesis
- Yokozawa et al. (2011) investigated the use of this compound in the polymerization of specific monomers, highlighting its role in creating polymers with narrow molecular weight distribution and specific end-group functionalities (Yokozawa et al., 2011).
Wirkmechanismus
Target of Action
It is known to be used as a reagent in various chemical reactions .
Mode of Action
This compound is primarily used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling processes . It also participates in inverse-electron-demand Diels-Alder reactions and Simmons-Smith cyclopropanation reactions . The compound interacts with its targets by donating its boron atom, facilitating the formation of new bonds in the chemical reactions .
Biochemical Pathways
It plays a crucial role in various chemical reactions, including the synthesis of biologically active compounds such as crizotinib .
Result of Action
The result of the action of this compound is the facilitation of various chemical reactions. It enables the formation of new bonds in these reactions, leading to the synthesis of new compounds .
Eigenschaften
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-prop-2-enoxyphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-6-11-17-13-9-7-12(8-10-13)16-18-14(2,3)15(4,5)19-16/h6-10H,1,11H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILPUDKKKJEDSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415236-88-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride](/img/structure/B1426659.png)
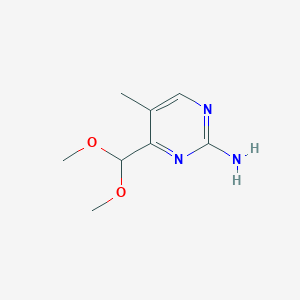
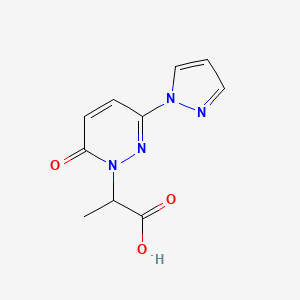

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride](/img/structure/B1426667.png)
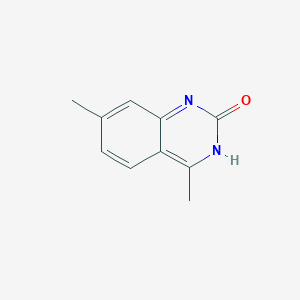
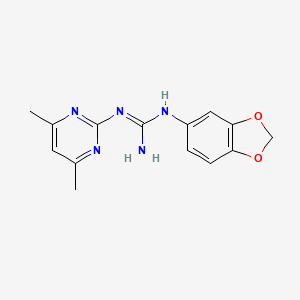
![2-[4-(Dimethylamino)phenyl]-7-(trifluoromethyl)-1,2,4-benzotriazin-3(2H)-one](/img/structure/B1426671.png)


![methyl 4-[(E)-[(2-chloropyridin-3-yl)methylidene]amino]-3-fluorobenzoate](/img/structure/B1426675.png)
